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Compound Focus: Vatalanib Succinate

CAS No.: 212142-18-2

Cat. No.: S005124

Documented Antitumor Activity of Vatalanib

The table below summarizes the key findings on Vatalanib's activity from the search results:

Cancer Type /

Model Experimental Model Type Key Findings on Vatalanib Activity Citation
Gastric In vivo xenograft model Reduced tumor size; most effective in [1]
Cancer (nude mice) combination with Everolimus (approx.

50% greater reduction vs. monotherapy).
Multiple In vitro (cell culture) Inhibited proliferation and migration of [2]
Myeloma Multiple Myeloma cells.
Various In vivo (subcutaneous, nude Inhibited growth of several human [2]
Carcinomas mice); in vitro (HUVEC tube carcinomas; blocked endothelial cell tube

formation) formation (angiogenesis).

For context, the table below shows the activity of other VEGFR-2 inhibitors from a recent study, which
exemplifies the type of multi-cell line data that is available for similar compounds. Please note that this data

is for different compounds, not for Vatalanib.

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s005124?utm_src=pdf-body
https://www.smolecule.com/products/s005124?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/20404549/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/vatalanib
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/vatalanib
https://www.smolecule.com/products/s005124?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S I I I O I e C U | e Specifications & Pricing
. i VEGFR-2 Inhibition (IC50 -
Compound Cell Line (IC50 in pM) . Citation
in nM)
8a MCF-7: 0.6955, HepG-2: 0.1871, K- 62.505 - 74.864 nM [3]
562: 0.1884
9b MCF-7: 0.2090, HepG-2: 0.1944, K- 19.320 - 66.436 nM [3]
562: 0.1902
Sorafenib MCF-7: 0.1283, HepG-2: 0.0844, K- 87.993 - 95.735 nM [3]
(Control) 562: 0.0606

Experimental Methodology

For the gastric cancer xenograft study that provided the key in vivo data for Vatalanib [1], the experimental

workflow was as follows:
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The core measurement was the change in tumor size under different treatment regimens. The significant
finding was that the combination of Vatalanib and Everolimus was superior to either agent alone [1].

Pharmacodynamic analysis showed that Everolimus decreased human cancer cell-derived VEGF (hVEGF),
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and the combination showed a trend toward reducing murine host-derived VEGF (mVEGF), suggesting a

combined effect on the tumor microenvironment [1].

Insights for Researchers

Based on the gathered information, here are some key points for your drug development work:

e Primary Mechanism: Vatalanib (PTK787/ZK222584) is an oral, small-molecule inhibitor that
selectively targets VEGF Receptors 1-3 (VEGFR-1, VEGFR-2, VEGFR-3). Its antitumor activity is
primarily attributed to the inhibition of tumor-induced angiogenesis [2].

¢ Research Context: The most promising data for Vatalanib shows enhanced efficacy in combination
therapy, particularly with an mTOR inhibitor like Everolimus. This suggests that dual inhibition of
VEGEF signaling (production and receptor) is a viable strategy to augment antitumor activity [1].

o Data Availability: A direct, systematic comparison of Vatalanib's cytotoxicity (e.g., IC50 values)
across a broad panel of cancer cell lines was not available in the current search results. The existing
evidence is more focused on its anti-angiogenic and in vivo efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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